molecular formula C16H13F3N2O2 B2576067 (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1903891-04-2

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

货号 B2576067
CAS 编号: 1903891-04-2
分子量: 322.287
InChI 键: KQOFNUHGAXDEHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, also known as PF-06282999, is a small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell growth, survival, and metabolism.

作用机制

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its pharmacological effects by selectively inhibiting the AKT pathway, which is a key signaling pathway involved in cell growth, survival, and metabolism. AKT is activated by various growth factors, cytokines, and hormones, and it regulates multiple downstream effectors, including mTOR, GSK-3β, and FOXO. By inhibiting AKT, (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone blocks the downstream signaling events that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and the promotion of apoptosis.
Biochemical and physiological effects:
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been shown to have potent and selective inhibitory effects on the AKT pathway in various cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes, and to have neuroprotective effects in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a potent and selective inhibitor of the AKT pathway, making it a valuable tool for studying the role of this pathway in various diseases. It has been extensively characterized in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties have been well-defined. However, like all small molecule inhibitors, (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has some limitations for lab experiments. For example, it may have off-target effects on other signaling pathways, and it may not accurately reflect the complexity of the disease in vivo.

未来方向

There are several future directions for the development of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone as a therapeutic agent. First, further studies are needed to evaluate its efficacy and safety in clinical trials for various diseases. Second, the combination of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone with other therapeutic agents may enhance its efficacy and reduce its toxicity. Third, the identification of biomarkers that predict the response to (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone may help to personalize its use in individual patients. Fourth, the development of more potent and selective AKT inhibitors may provide new opportunities for the treatment of cancer and other diseases.

合成方法

The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves several steps, including the preparation of the pyridine-3-ol intermediate, the coupling of the intermediate with the azetidine-1-carboxylic acid, and the final coupling with the trifluoromethylphenylmethanone. The final product is obtained in high yield and purity, making it suitable for further studies.

科学研究应用

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

属性

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)14-6-2-1-5-13(14)15(22)21-9-12(10-21)23-11-4-3-7-20-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOFNUHGAXDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。